molecular formula C48H36N2O4 B13653371 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde

Cat. No.: B13653371
M. Wt: 704.8 g/mol
InChI Key: RQXDAYCXFGPWNN-UHFFFAOYSA-N
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Description

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde is a complex organic compound with the molecular formula C40H28N2O4 and a molecular weight of 600.66 g/mol . This compound is characterized by its multiple formyl groups and aromatic rings, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde involves multiple steps, typically starting from simpler aromatic compounds. The process often includes:

    Formation of Intermediate Compounds: Initial steps involve the formation of intermediate compounds through reactions such as nitration, reduction, and formylation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using catalysts like palladium or copper, to form the complex aromatic structure.

    Final Formylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This compound can also act as a Lewis base, donating electrons to electrophilic centers and participating in various catalytic processes .

Properties

Molecular Formula

C48H36N2O4

Molecular Weight

704.8 g/mol

IUPAC Name

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde

InChI

InChI=1S/C48H36N2O4/c1-33-27-48(40-13-25-46(26-14-40)50(43-19-7-37(31-53)8-20-43)44-21-9-38(32-54)10-22-44)34(2)28-47(33)39-11-23-45(24-12-39)49(41-15-3-35(29-51)4-16-41)42-17-5-36(30-52)6-18-42/h3-32H,1-2H3

InChI Key

RQXDAYCXFGPWNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O

Origin of Product

United States

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